molecular formula C31H20O10 B1681964 Sotetsuflavone CAS No. 2608-21-1

Sotetsuflavone

Cat. No.: B1681964
CAS No.: 2608-21-1
M. Wt: 552.5 g/mol
InChI Key: OIFVLHZEBAXHPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sotetsuflavone is a naturally occurring flavonoid derived from the plant Cycas revoluta. It has garnered significant attention due to its potential anti-cancer properties, particularly in the treatment of non-small cell lung cancer. This compound is known for its ability to induce autophagy and apoptosis in cancer cells, making it a promising candidate for further research and therapeutic applications .

Mechanism of Action

Target of Action

Sotetsuflavone, a naturally derived flavonoid, has been found to interact with several key targets in the body. These include ABCB1 , AURKA , CDK1 , HDAC6 , MET , and MMP3 . These targets are highly expressed in pancreatic cancer tissues compared to normal tissues . These targets play a crucial role in the regulation of cancer-related signaling pathways .

Mode of Action

This compound interacts with its targets through a process known as molecular docking . This interaction results in the inhibition of the activities of these targets . For instance, this compound was found to interact with Trp2023, Glu2014, and Met2010 of mTOR through hydrogen bond interactions .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to block the PI3K/Akt/mTOR signaling pathway , which is crucial in the regulation of cell growth and survival. By blocking this pathway, this compound induces autophagy in non-small cell lung cancer (NSCLC) cells . Additionally, it has been found to reverse epithelial-mesenchymal transition (EMT), a critical process of tumor invasion and metastasis .

Result of Action

This compound has been found to inhibit the growth of A549 cells by up-regulating intracellular ROS levels and causing the mitochondrial membrane potential to collapse . It induces G0/G1 phase arrest and endogenous apoptosis . Furthermore, it inhibits proliferation, migration, and invasion of NSCLC cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, hypoxia can promote angiogenesis factors, which could potentially influence the action of this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sotetsuflavone can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves using solvents to isolate the compound from the plant material. One method involves extracting the traditional Chinese medicine Herba Selaginellae, followed by filtration, concentration, and further extraction to obtain this compound with a purity of over 90% .

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction processes, utilizing advanced techniques to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Sotetsuflavone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent choice, depend on the desired reaction and product.

Major Products Formed

The major products formed from the reactions involving this compound include various derivatives with enhanced biological activity. These derivatives are often studied for their potential therapeutic applications in cancer treatment and other medical fields .

Scientific Research Applications

Sotetsuflavone has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

Comparison with Similar Compounds

Sotetsuflavone is unique among flavonoids due to its potent anti-cancer properties and ability to modulate multiple signaling pathways. Similar compounds include:

These compounds, while similar in structure, differ in their specific biological activities and mechanisms of action, highlighting the uniqueness of this compound in scientific research and therapeutic applications.

Properties

IUPAC Name

8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H20O10/c1-39-26-13-23(38)30-22(37)12-24(14-2-5-16(32)6-3-14)41-31(30)28(26)18-8-15(4-7-19(18)34)25-11-21(36)29-20(35)9-17(33)10-27(29)40-25/h2-13,32-35,38H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFVLHZEBAXHPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501103517
Record name 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501103517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2608-21-1
Record name 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2608-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sotetsuflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002608211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501103517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOTETSUFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL6OQW24CT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sotetsuflavone
Reactant of Route 2
Reactant of Route 2
Sotetsuflavone
Reactant of Route 3
Sotetsuflavone
Reactant of Route 4
Sotetsuflavone
Reactant of Route 5
Sotetsuflavone
Reactant of Route 6
Sotetsuflavone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.